(R)-Methyl 2-(((5-methylthiophen-2-yl)methyl)amino)butanoate
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Overview
Description
®-Methyl 2-(((5-methylthiophen-2-yl)methyl)amino)butanoate is a chiral compound with a specific stereochemistry denoted by the ®-configuration. This compound features a thiophene ring, which is a five-membered ring containing one sulfur atom. The presence of the thiophene ring often imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 2-(((5-methylthiophen-2-yl)methyl)amino)butanoate typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl iodide or methyl bromide.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of ®-Methyl 2-(((5-methylthiophen-2-yl)methyl)amino)butanoate may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
®-Methyl 2-(((5-methylthiophen-2-yl)methyl)amino)butanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ®-Methyl 2-(((5-methylthiophen-2-yl)methyl)amino)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring and the amino group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
®-Methyl 2-(((5-methylthiophen-2-yl)methyl)amino)butanoate is unique due to its specific stereochemistry and the presence of the thiophene ring. These features confer distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C11H17NO2S |
---|---|
Molecular Weight |
227.33 g/mol |
IUPAC Name |
methyl (2R)-2-[(5-methylthiophen-2-yl)methylamino]butanoate |
InChI |
InChI=1S/C11H17NO2S/c1-4-10(11(13)14-3)12-7-9-6-5-8(2)15-9/h5-6,10,12H,4,7H2,1-3H3/t10-/m1/s1 |
InChI Key |
LLGBGXVAUZIKLU-SNVBAGLBSA-N |
Isomeric SMILES |
CC[C@H](C(=O)OC)NCC1=CC=C(S1)C |
Canonical SMILES |
CCC(C(=O)OC)NCC1=CC=C(S1)C |
Origin of Product |
United States |
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